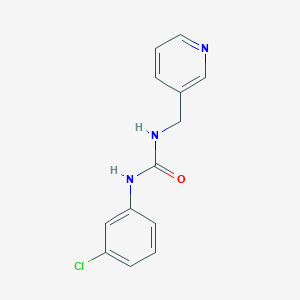![molecular formula C11H12N2O5 B5717801 methyl N-[(2-nitrophenyl)acetyl]glycinate CAS No. 5878-62-6](/img/structure/B5717801.png)
methyl N-[(2-nitrophenyl)acetyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(2-nitrophenyl)acetyl]glycinate, also known as MNG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a glycine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
科学研究应用
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. methyl N-[(2-nitrophenyl)acetyl]glycinate has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
作用机制
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been shown to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to interact with the catalytic residues of enzymes, leading to the inhibition of their activity. methyl N-[(2-nitrophenyl)acetyl]glycinate has also been shown to induce apoptosis in cancer cells by activating caspases, which are involved in the cleavage of various cellular proteins.
Biochemical and Physiological Effects:
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of neurotransmitter levels. This compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
Methyl N-[(2-nitrophenyl)acetyl]glycinate has several advantages for lab experiments, including its high purity and stability. This compound has been synthesized using reproducible methods, leading to high yields and consistent results. However, methyl N-[(2-nitrophenyl)acetyl]glycinate has some limitations, including its low solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for the study of Methyl N-[(2-nitrophenyl)acetyl]glycinate. One potential direction is the development of methyl N-[(2-nitrophenyl)acetyl]glycinate derivatives with improved solubility and potency. Another direction is the study of methyl N-[(2-nitrophenyl)acetyl]glycinate in animal models to further understand its mechanism of action and potential therapeutic applications. Additionally, the study of methyl N-[(2-nitrophenyl)acetyl]glycinate in combination with other compounds may lead to the development of novel therapies for various diseases.
Conclusion:
In conclusion, Methyl N-[(2-nitrophenyl)acetyl]glycinate is a glycine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. The study of methyl N-[(2-nitrophenyl)acetyl]glycinate has several future directions that may lead to the development of novel therapies for various diseases.
合成方法
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been synthesized using various methods, including the reaction of glycine with 2-nitrobenzoyl chloride in the presence of triethylamine, and the reaction of glycine with 2-nitrobenzaldehyde in the presence of NaBH4. These methods have been optimized to obtain high yields of methyl N-[(2-nitrophenyl)acetyl]glycinate and have been studied for their efficiency and reproducibility.
属性
IUPAC Name |
methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXAWSIVJPKHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358084 |
Source


|
| Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
CAS RN |
5878-62-6 |
Source


|
| Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)

![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)